molecular formula C17H16F3NO3S2 B2651473 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034459-90-8

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2651473
CAS No.: 2034459-90-8
M. Wt: 403.43
InChI Key: WRZWRNUSJNDSHD-UHFFFAOYSA-N
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Description

The compound "(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone" is a sulfone-containing thiazepane derivative featuring a trifluoromethylphenyl group and a thiophene substituent. Its structure combines a seven-membered thiazepane ring system with a 1,1-dioxide moiety, a thiophen-2-yl group at position 7, and a 3-(trifluoromethyl)phenyl ketone at position 2.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3S2/c18-17(19,20)13-4-1-3-12(11-13)16(22)21-7-6-15(14-5-2-9-25-14)26(23,24)10-8-21/h1-5,9,11,15H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZWRNUSJNDSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the thiophene and trifluoromethyl phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s structural features could be explored for drug development, particularly in designing molecules that target specific biological pathways or receptors.

Industry

In industrial applications, the compound’s unique properties may be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or a therapeutic setting.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on related chemical classes:

Thiazepane Derivatives

  • Example: Sulfonyl-containing thiazepanes (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ). Structural Similarities: Both compounds feature a sulfonyl group and aromatic substituents. Functional Differences: The referenced compound includes a triazole ring and lacks the thiophene moiety, which may alter electronic properties and bioavailability. Synthesis: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods for sulfonyl-triazole derivatives (e.g., α-halogenated ketone reactions under basic conditions) .

Trifluoromethylphenyl Ketones

  • Example: 3-(Trifluoromethyl)phenyl ketones in agrochemicals or pharmaceuticals. Role of CF₃: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a trait shared with the target compound .

Thiophene-Containing Compounds

  • Example: Thiophene derivatives in essential oils or bioactive molecules . Electronic Effects: Thiophene’s electron-rich aromatic system may influence π-π stacking interactions in the target compound, contrasting with non-thiophene analogs.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Triazole Sulfonyl Derivative Typical CF₃-Phenyl Ketones
Molecular Weight ~407 g/mol (estimated) 548.5 g/mol 250–400 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 4.2 2.8–4.0
Metabolic Stability Moderate (thiophene liability) High (triazole stability) High (CF₃ inertness)
Synthetic Complexity High (multiple substituents) Moderate Low to Moderate

Table 2: Hypothetical Bioactivity Comparison

Bioactivity Target Compound (Predicted) Triazole Sulfonyl Derivative CF₃-Phenyl Ketones
Antifungal Activity Moderate High Moderate to High
Anti-inflammatory Potential High Low High
Cytotoxicity Low to Moderate Moderate Variable

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by a thiazepane ring, dioxido functional groups, and thiophene moieties. This structure suggests significant potential for biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities of this compound, focusing on its pharmacological properties and potential applications.

Structural Features

The compound features:

  • Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen atoms.
  • Dioxido Groups : Enhances reactivity and may influence biological interactions.
  • Thiophene Moieties : Contributes to electronic properties and solubility.

Predicted Biological Activities

Based on structural similarities with other compounds, it is hypothesized that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Anticancer Properties : Interaction with cellular targets that may inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructural FeaturesNotable Activities
2-MethylthiazoleContains a thiazole ringAntimicrobial properties
Thiophene DerivativesAromatic thiophene structuresUsed in organic electronics
Thiazepine CompoundsSimilar ring structureAnticonvulsant effects

The combination of thiazepane and thiophene functionalities along with the dioxido group may enhance the bioactivity of the target compound compared to these similar compounds .

Antimicrobial Activity

Research indicates that derivatives containing trifluoromethyl groups demonstrate potent antimicrobial activity. For instance, compounds with similar motifs have shown low minimum inhibitory concentrations (MICs) against S. aureus and other pathogens .

Cell Viability and Anti-inflammatory Potential

In vitro studies have assessed cell viability and anti-inflammatory effects of related compounds. Some derivatives exhibited significant inhibition of inflammatory markers at concentrations lower than 20 µM .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Cyclization Reactions : To form the thiazepane ring.
  • Substitution Reactions : To introduce the trifluoromethyl phenyl group.
  • Functional Group Modifications : To optimize biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazepane ring via cyclization of cysteine derivatives or thioether precursors. Subsequent steps include sulfonation (to introduce the dioxido group), coupling with thiophen-2-yl substituents, and final ketone formation using Friedel-Crafts acylation or nucleophilic acyl substitution .
  • Optimization : Key parameters include solvent choice (e.g., ethanol or DMF for solubility), temperature control (reflux for ring closure), and catalysts (Lewis acids like AlCl₃ for acylation). Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~110-120 ppm in ¹³C NMR) and spatial relationships between substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.08 for C₁₈H₁₅F₃NO₃S₂) .
  • X-ray Crystallography : Resolves the thiazepane ring conformation and dihedral angles between aromatic groups, critical for understanding steric effects in binding interactions .

Q. How does the compound’s structure influence its biological activity?

  • The thiazepane ring’s sulfur and nitrogen atoms enable hydrogen bonding with enzymatic targets, while the trifluoromethylphenyl group enhances lipophilicity, improving membrane permeability . The thiophen-2-yl moiety may engage in π-π stacking with hydrophobic protein pockets. Preliminary assays suggest activity against kinases or GPCRs, though target validation requires knockout studies or competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Case Example : If one study reports IC₅₀ = 2 µM for kinase inhibition , while another shows no activity , discrepancies may arise from:

  • Assay conditions (e.g., ATP concentration, pH).
  • Compound purity (e.g., residual solvents or byproducts in impure batches).
  • Cell line variability (e.g., overexpression of efflux pumps).
    • Methodology : Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and ensure compound integrity via LC-MS .

Q. What strategies optimize the compound’s synthetic yield and scalability for preclinical studies?

  • Design of Experiments (DOE) : Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial designs to identify critical parameters .
  • Continuous Flow Synthesis : Reduces reaction time and improves reproducibility for key steps like sulfonation or acylation .
  • Scale-up Challenges : Address exothermic reactions (e.g., thiazepane ring closure) via controlled addition of reagents and inline cooling .

Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using logP calculations (predicted ~3.5 for this compound) and P-glycoprotein substrate likelihood .
  • Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic stability. The trifluoromethyl group may reduce oxidative metabolism .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability (%F >60% predicted) and half-life (t₁/₂ ~4–6 hours) .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • SAR Framework :

Modification Biological Impact Reference
Replace thiophen-2-yl with phenylReduced activity (ΔIC₅₀ = +5 µM)
Substitute CF₃ with ClImproved solubility but lower lipophilicity
  • Methodology : Synthesize analogs with systematic substituent variations (e.g., halogenation, methoxy groups) and test in dose-response assays. Use QSAR models to correlate electronic/steric parameters with activity .

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